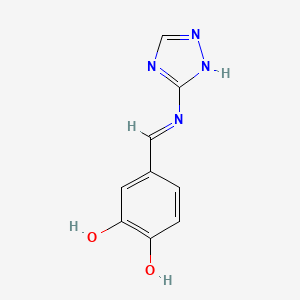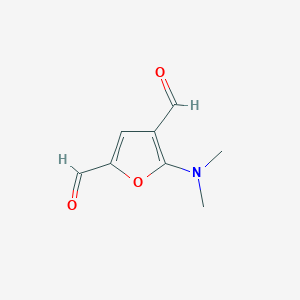
5-(Dimethylamino)furan-2,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)furan-2,4-dicarbaldehyde is an organic compound that features a furan ring substituted with dimethylamino and aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)furan-2,4-dicarbaldehyde typically involves the functionalization of a furan ring. One common method is the oxidation of 5-(Dimethylamino)furan-2-carbaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)furan-2,4-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of 5-(Dimethylamino)furan-2,4-dicarboxylic acid.
Reduction: Formation of 5-(Dimethylamino)furan-2,4-dimethanol.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Dimethylamino)furan-2,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Industry: Utilized in the development of advanced materials such as conductive polymers and sensors.
Mechanism of Action
The mechanism by which 5-(Dimethylamino)furan-2,4-dicarbaldehyde exerts its effects is primarily through its ability to participate in various chemical reactions. The dimethylamino group can donate electron density to the furan ring, enhancing its reactivity. The aldehyde groups can form covalent bonds with nucleophiles, making the compound a versatile intermediate in organic synthesis. Molecular targets and pathways involved include interactions with enzymes and receptors in biological systems, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxaldehyde: A related compound with aldehyde groups at the 2 and 5 positions of the furan ring.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at the 5 position.
Furfural: A simpler furan derivative with an aldehyde group at the 2 position.
Uniqueness
5-(Dimethylamino)furan-2,4-dicarbaldehyde is unique due to the presence of both dimethylamino and aldehyde groups on the furan ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic synthesis and materials science.
Properties
CAS No. |
93824-97-6 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
5-(dimethylamino)furan-2,4-dicarbaldehyde |
InChI |
InChI=1S/C8H9NO3/c1-9(2)8-6(4-10)3-7(5-11)12-8/h3-5H,1-2H3 |
InChI Key |
MBSLZEOHHGIEQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(O1)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol](/img/structure/B12873430.png)
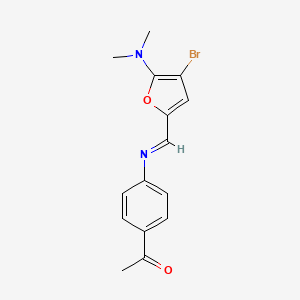
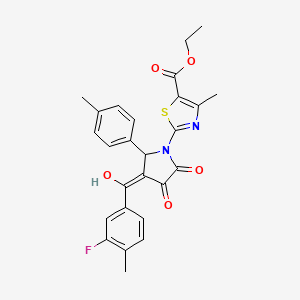
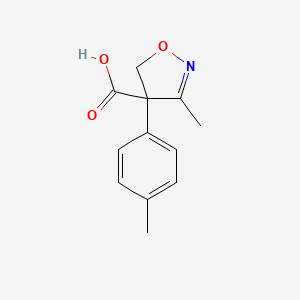
![3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one](/img/structure/B12873443.png)
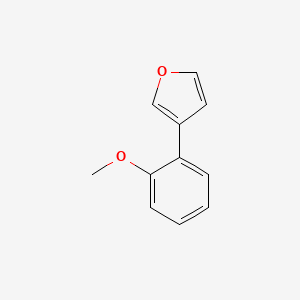

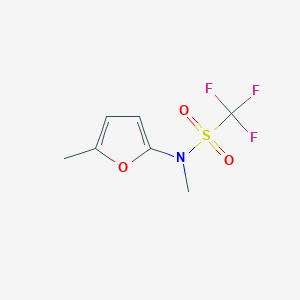
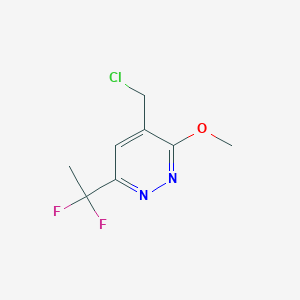
![6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12873471.png)
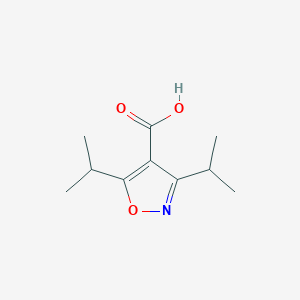
![3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12873487.png)
![4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide](/img/structure/B12873494.png)
